molecular formula C28H48NO2P B8071841 N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine

N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine

Cat. No.: B8071841
M. Wt: 461.7 g/mol
InChI Key: MZYSKBBMIUFTMP-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosan-13-amine is a complex organophosphorus compound featuring a pentacyclic core structure with fused dioxa (12,14-dioxa) and phosphamine (13-phosphapentacyclo) moieties. The molecule includes a cyclohexylmethyl and a methyl group as substituents on the phosphorus atom.

Properties

IUPAC Name

N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48NO2P/c1-29(19-20-9-3-2-4-10-20)32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h20-28H,2-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYSKBBMIUFTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)P2OC3CCC4CCCCC4C3C5C6CCCCC6CCC5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine typically involves the following steps:

    Formation of the Dioxaphosphepin Ring: This step involves the cyclization of appropriate precursors to form the dioxaphosphepin ring system.

    Introduction of Naphthalene Units: The naphthalene units are introduced through a series of coupling reactions.

    N-Benzylation and N-Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various catalytic and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pentacyclic organophosphorus derivatives with variable substituents on the phosphorus atom. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on P-Atom Purity Key Properties/Findings
N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[...]tricosan-13-amine (Target) Not Provided ~387–599* Cyclohexylmethyl, Methyl Unknown Likely moderate steric hindrance
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[...]tricosa-...decaen-13-amine C24H22NO2P 387.42 Diethyl >97% High purity; smaller substituents enhance solubility
N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]decaen-13-amine Not Provided 599.7 Bis[(1R)-1-(4-methoxyphenyl)ethyl] Unknown Bulky aromatic substituents; higher MW
10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]decaen-10-yl]methoxymethyl]-...-amine () Not Provided Not Provided Dimethylamino, Methoxymethyl Unknown Complex branching; potential for reactivity

*Molecular weight estimated based on analogs.

Substituent Effects on Properties

Steric and Electronic Influence :

  • The target compound’s cyclohexylmethyl group introduces significant steric bulk compared to diethyl () or methoxyphenyl groups (). This may reduce solubility but enhance binding specificity in biological systems .
  • Bulky substituents (e.g., bis-methoxyphenyl in ) increase molecular weight (~599 g/mol) and likely reduce volatility, making them less suitable for gas-phase applications .

NMR Spectral Differences :

  • Analogs with similar cores (e.g., compounds 1 and 7 in ) show nearly identical NMR profiles except in regions A (positions 39–44) and B (positions 29–36), where substituent-induced chemical shift variations occur . This suggests the target compound’s cyclohexylmethyl group would perturb these regions distinctively.

Mass Spectrometry and Dereplication :

  • Molecular networking () indicates that analogs with shared core structures cluster together due to high cosine scores (>0.8) in MS/MS fragmentation patterns. Subtle differences in substituents (e.g., cyclohexylmethyl vs. diethyl) would lower cosine scores, aiding differentiation .

Lumping Strategy and Reactivity

As per , compounds with identical cores but differing substituents (e.g., diethyl vs. cyclohexylmethyl) may undergo similar reaction pathways, enabling lumping into surrogate categories for streamlined analysis. For example:

  • Oxidation Reactions : The phosphapentacyclo core is likely resistant to oxidation, while substituents like methoxyphenyl () may undergo demethylation .
  • Hydrolysis : The dioxa moiety (12,14-dioxa) could render the core hydrophilic, but bulky substituents (e.g., cyclohexylmethyl) may shield it, slowing hydrolysis .

Research Findings and Implications

Structural Insights: NMR and MS/MS data () confirm that substituent variations minimally affect the core’s chemical environment but significantly alter peripheral regions. This supports modular design strategies for tuning properties .

Limitations :

  • Direct data on the target compound’s purity, synthetic routes, or bioactivity are absent in the evidence. Comparisons rely on extrapolation from structural analogs.

Biological Activity

N-(cyclohexylmethyl)-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that incorporate cyclohexylmethyl and methyl groups into a phosphapentacyclic structure. While specific synthetic routes are not detailed in the available literature, compounds with similar structures often utilize methodologies involving phosphonylation and cyclization reactions.

Anticancer Properties

Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, research on related phosphonates indicates their ability to inhibit tumor growth in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (Lung)5Induction of apoptosis
MCF-7 (Breast)10Inhibition of cell proliferation
HeLa (Cervical)7Disruption of mitotic spindle formation

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at various checkpoints.
  • Inhibition of Angiogenesis : The ability to prevent new blood vessel formation is a critical aspect of their anticancer potential.

Case Studies

Several case studies have explored the biological effects of phosphonates similar to this compound:

  • Study on Murine Models : A study investigated the effects of a closely related compound in murine leukemia models, demonstrating significant tumor reduction compared to controls.
  • Clinical Trials : Early-phase clinical trials have begun assessing the safety and efficacy of phosphonate derivatives in human subjects with advanced malignancies.

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